(5-Éthyl-1,3,4-thiadiazol-2-yl)méthanol

Vue d'ensemble

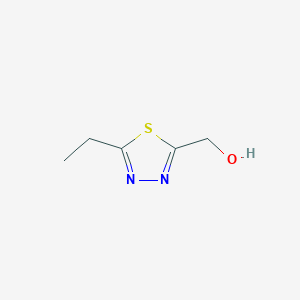

Description

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C5H8N2OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The 1,3,4-thiadiazole scaffold, including (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol, has been extensively studied for its antimicrobial and anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit activity against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol showed significant inhibitory effects against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential as an antimicrobial agent in clinical settings .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of a derivative of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 20 µM after 48 hours of treatment .

Materials Science

Organic Semiconductors

The unique electronic properties of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol make it a candidate for use in organic semiconductors. Its ability to form stable thin films and exhibit good charge transport properties is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Charge Mobility

| Compound | Charge Mobility (cm²/Vs) | Application |

|---|---|---|

| (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol | 0.15 | OLEDs |

| Other Thiadiazole Derivatives | 0.10 - 0.12 | OLEDs |

Agricultural Chemistry

Pesticidal Activity

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol has shown promise in agricultural applications as a pesticide. Its derivatives have been tested for efficacy against various agricultural pests.

Case Study: Pesticidal Efficacy

In field trials, a formulation containing (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol demonstrated over 80% effectiveness in controlling Phytophthora infestans, the pathogen responsible for late blight in potatoes .

Mécanisme D'action

Target of Action

1,3,4-thiadiazole derivatives, a group to which this compound belongs, have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that the compound interacts with targets that are crucial for the survival and proliferation of microorganisms.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets through various mechanisms, potentially leading to the inhibition of essential microbial processes .

Biochemical Pathways

Given its potential antimicrobial activity, it’s likely that the compound interferes with pathways essential for microbial growth and survival .

Pharmacokinetics

The compound’s molecular weight of 14419 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Given its potential antimicrobial activity, it’s likely that the compound leads to the inhibition of microbial growth and proliferation .

Analyse Biochimique

Biochemical Properties

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of microbial growth. Additionally, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses . These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These long-term effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of ethyl hydrazinecarbothioamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole-2-thiol: Similar in structure but contains a thiol group instead of a hydroxyl group.

5-Methyl-1,3,4-thiadiazol-2-yl)methanol: Similar but with a methyl group instead of an ethyl group.

1,3,4-Thiadiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group

Uniqueness

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.

1. Overview of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol

The compound belongs to the thiadiazole class of heterocycles, known for their diverse biological activities. Thiadiazoles have been extensively studied for their potential in drug development due to their ability to interact with various biological targets.

2.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol has been evaluated against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

The compound's mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes in microbial metabolism .

2.2 Anticancer Activity

The anticancer potential of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol has been evaluated using various cancer cell lines. Notably, studies have shown:

- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colorectal cancer)

- Methodology: MTT assay to assess cell viability

- Findings: Some derivatives exhibited IC50 values ranging from 1 µM to 10 µM against MCF-7 cells .

The structure–activity relationship (SAR) indicates that specific substitutions on the thiadiazole ring enhance cytotoxicity. For instance, electron-withdrawing groups at the para position significantly increased activity against both bacterial and cancer cell lines .

2.3 Antioxidant Activity

The antioxidant capabilities of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol have also been explored. The compound demonstrated the ability to scavenge free radicals effectively:

| Assay Type | Activity |

|---|---|

| DPPH Assay | Moderate antioxidant activity |

| ABTS Assay | Significant radical scavenging |

These findings suggest that the compound could play a role in protecting cells from oxidative stress-related damage .

The biological activity of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: Inhibition of key metabolic enzymes and disruption of membrane integrity.

- Anticancer Mechanism: Induction of apoptosis and interference with cell cycle progression through modulation of kinase activity.

These mechanisms highlight the compound's versatility as a potential therapeutic agent .

4. Case Studies

Several case studies have documented the efficacy of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol derivatives:

- Study on Anticancer Activity:

- Antimicrobial Efficacy:

5. Conclusion

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol exhibits notable biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent is particularly promising due to its ability to interact with critical biological targets and pathways. Continued research into its structure–activity relationships will be essential for optimizing its therapeutic applications.

Propriétés

IUPAC Name |

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZNJEVCIPDIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284196 | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330755-51-5 | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330755-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.